Core Molecular Identity and Physicochemical Landscape
Core Molecular Identity and Physicochemical Landscape
An In-depth Technical Guide to Ethyl 2-(ethylthio)acetate
This guide provides a comprehensive technical overview of Ethyl 2-(ethylthio)acetate, a key building block in organic synthesis with significant potential in medicinal chemistry and drug development. We will move beyond simple data recitation to explore the causality behind its chemical behavior, synthesis, and application, offering field-proven insights for researchers and scientists.
Ethyl 2-(ethylthio)acetate, also known by its IUPAC name ethyl 2-ethylsulfanylacetate, is a bifunctional molecule incorporating both a thioether linkage and an ethyl ester group.[1] This structure is fundamental to its utility as a synthetic intermediate.
Molecular Structure
The molecule's architecture is a key determinant of its reactivity. The thioether moiety provides a nucleophilic sulfur center susceptible to oxidation, while the ester group offers a site for hydrolysis or transesterification, and the α-carbon can be a site for enolate formation.
Caption: 2D Structure of Ethyl 2-(ethylthio)acetate.
Physicochemical Properties
A summary of the core physical and chemical properties is essential for experimental design, including solvent selection, reaction temperature, and safety protocols.
| Property | Value | Source |
| CAS Number | 17640-29-8 | [1][2] |
| Molecular Formula | C6H12O2S | [1][2] |
| Molecular Weight | 148.23 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Density | ~1.044 - 1.061 g/cm³ @ 20°C | [3][4] |
| Boiling Point | ~165 °C | [5] |
| Flash Point | 59.4 °C (139 °F) | [3][5] |
| XLogP3 | 1.5 | [1] |
| Solubility | Insoluble in water; soluble in organic solvents. | [6][7] |
Synthesis Pathway: S-Alkylation
The most direct and widely employed method for synthesizing Ethyl 2-(ethylthio)acetate is the nucleophilic substitution (SN2) reaction between an ethanethiolate nucleophile and an ethyl haloacetate electrophile.[8] This approach is efficient and leverages readily available starting materials.
Caption: General workflow for the synthesis of Ethyl 2-(ethylthio)acetate.
Self-Validating Experimental Protocol
This protocol describes a standard laboratory-scale synthesis. The causality for key steps is provided to ensure reproducibility and understanding.
Materials:
-
Ethanethiol
-
Ethyl chloroacetate[9]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous potassium carbonate (1.2 equivalents) and anhydrous acetone.
-
Thiolate Formation: Add ethanethiol (1.0 equivalent) to the stirring suspension. Rationale: Potassium carbonate is a mild base sufficient to deprotonate the thiol. Acetone is a suitable polar aprotic solvent for SN2 reactions that readily dissolves the organic components.[10]
-
Electrophile Addition: Slowly add ethyl chloroacetate (1.05 equivalents) to the mixture. Rationale: A slight excess of the electrophile ensures the complete consumption of the volatile and malodorous thiol.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup - Filtration: After cooling to room temperature, filter the reaction mixture to remove the solid potassium carbonate and potassium chloride byproduct.
-
Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dilute the residue with diethyl ether and wash sequentially with water, saturated NaHCO₃ solution, and brine. Rationale: The aqueous washes remove any remaining inorganic salts and unreacted starting materials. The NaHCO₃ wash neutralizes any acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain pure Ethyl 2-(ethylthio)acetate.
Chemical Reactivity and Synthetic Utility
The thioether bond is the primary site of reactivity, making it a versatile handle for further molecular elaboration.
Caption: Key oxidation pathway of the thioether moiety.
Oxidation to Sulfoxides and Sulfones
Thioethers are readily oxidized to sulfoxides and subsequently to sulfones. This transformation is highly significant in drug development as it drastically alters the molecule's properties:
-
Polarity and Solubility: The introduction of oxygen atoms increases polarity and aqueous solubility.
-
Hydrogen Bonding: The sulfoxide and sulfone groups are hydrogen bond acceptors, which can influence binding to biological targets.
-
Metabolic Stability: In vivo, thioethers are often metabolized via oxidation. Synthesizing these metabolites allows for their direct study.
This oxidative potential makes Ethyl 2-(ethylthio)acetate a precursor for building blocks containing sulfoxide and sulfone functionalities, which are present in numerous FDA-approved drugs.[11]
Spectroscopic Characterization
Unambiguous identification of Ethyl 2-(ethylthio)acetate is achieved through a combination of spectroscopic methods. The expected data are summarized below.
| Spectroscopy | Expected Peaks / Signals |
| ¹H NMR | ~1.25 ppm (t, 3H): -O-CH₂-CH₃ ~2.55 ppm (q, 2H): -S-CH₂ -CH₃~1.20 ppm (t, 3H): -S-CH₂-CH₃ ~3.20 ppm (s, 2H): -S-CH₂ -C(=O)-~4.15 ppm (q, 2H): -O-CH₂ -CH₃ |
| ¹³C NMR | Signals for two CH₃, three CH₂, and one C=O carbon. The carbonyl carbon will be the most downfield (~170 ppm). |
| IR Spectroscopy | ~1735 cm⁻¹: Strong C=O stretch (ester)~1150-1250 cm⁻¹: C-O stretch |
| Mass Spec (EI) | m/z 148: Molecular ion (M⁺)Key fragments corresponding to the loss of -OCH₂CH₃, -CH₂CH₃, and other characteristic fragments. |
Note: NMR shifts are approximate and can vary based on the solvent used.
Applications in Drug Discovery and Development
The thioether functional group is a privileged scaffold in medicinal chemistry, found in a wide array of pharmaceuticals.[11][12][13] Ethyl 2-(ethylthio)acetate serves as a valuable building block for introducing this moiety.
Role of the Thioether Moiety
Thioethers are often incorporated into drug candidates for several strategic reasons:
-
Pharmacokinetic Modulation: They can improve metabolic stability compared to more labile functional groups.[14]
-
Structural Scaffolding: The C-S-C bond angle (~99°) provides a distinct geometry for building molecular frameworks compared to the corresponding ether (C-O-C, ~110°).
-
Bioisosterism: A thioether can act as a bioisostere for an ether or a methylene group, allowing chemists to fine-tune properties like lipophilicity and conformation without drastically altering the core structure.
Synthetic Intermediate
Ethyl 2-(ethylthio)acetate is a precursor for more complex molecules. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in pharmaceuticals.
Safety and Handling
Proper handling is critical for ensuring laboratory safety.
-
Hazards: Ethyl 2-(ethylthio)acetate is a flammable liquid.[15] It may cause skin and serious eye irritation.[15][16]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, protective gloves (e.g., nitrile), and a lab coat.[16][17]
-
Handling: Handle in a well-ventilated area or a chemical fume hood.[18] Keep away from heat, sparks, and open flames.[17][18] Use non-sparking tools and take precautionary measures against static discharge.[19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]
Conclusion
Ethyl 2-(ethylthio)acetate is more than a simple chemical reagent; it is a versatile and strategic building block for chemical synthesis, particularly within the pharmaceutical industry. Its value is derived from the unique and tunable properties of the thioether linkage. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, empowers researchers to effectively leverage this molecule in the design and creation of novel chemical entities.
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Thioethers: An Overview. (2021). PubMed. Retrieved January 14, 2026, from [Link]
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(PDF) Thioethers: An Overview. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]
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ethyl 2-(methyl thio) acetate, 4455-13-4. (n.d.). The Good Scents Company. Retrieved January 14, 2026, from [Link]
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2-(Methylthio)ethyl acetate | C5H10O2S | CID 4447651. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (2017). PMC - NIH. Retrieved January 14, 2026, from [Link]
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Other drugs containing thioethers. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Thioether Formation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 14, 2026, from [Link]
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Material Safety Data Sheet. (2009). West Liberty University. Retrieved January 14, 2026, from [Link]
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Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. (2015). Der Pharma Chemica. Retrieved January 14, 2026, from [Link]
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Ethyl chloroacetate. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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